molecular formula C5H7FN4 B13104562 5-Fluoro-N2-methylpyrimidine-2,4-diamine

5-Fluoro-N2-methylpyrimidine-2,4-diamine

Cat. No.: B13104562
M. Wt: 142.13 g/mol
InChI Key: DCQUJSYSNLHSOB-UHFFFAOYSA-N
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Description

5-Fluoro-N2-methylpyrimidine-2,4-diamine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N2-methylpyrimidine-2,4-diamine typically involves the introduction of a fluorine atom into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a halogen) on the pyrimidine ring. This can be achieved using reagents like potassium fluoride (KF) in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of fluorinated pyrimidines often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-Fluoro-N2-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, potentially resulting in improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine
  • 5-Methylpyrimidine-2,4-diamine

Comparison

Compared to similar compounds, 5-Fluoro-N2-methylpyrimidine-2,4-diamine is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can result in distinct chemical and biological properties, such as increased stability and altered reactivity. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

5-fluoro-2-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7FN4/c1-8-5-9-2-3(6)4(7)10-5/h2H,1H3,(H3,7,8,9,10)

InChI Key

DCQUJSYSNLHSOB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)N)F

Origin of Product

United States

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